3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
CAS No.: 1448132-75-9
Cat. No.: VC6013380
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.41
* For research use only. Not for human or veterinary use.
![3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE - 1448132-75-9](/images/structure/VC6013380.png)
Specification
CAS No. | 1448132-75-9 |
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Molecular Formula | C16H19N3O2S |
Molecular Weight | 317.41 |
IUPAC Name | 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Standard InChI | InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20) |
Standard InChI Key | XYLLTYICHIEJOW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
3-Methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide belongs to the benzamide class of organic compounds. Its molecular formula is , with a molecular weight of 317.41 g/mol. The IUPAC name reflects its structure: a benzamide derivative substituted at the 3-position with a methoxy group and at the 4-position of the piperidine ring with a 1,3-thiazol-2-yl group.
Key Structural Features:
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Benzamide Core: Serves as the central scaffold, facilitating interactions with biological targets through hydrogen bonding and hydrophobic effects.
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Methoxy Group (-OCH₃): Positioned at the 3-position of the benzene ring, this electron-donating group enhances solubility and modulates electronic properties.
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Piperidine-Thiazole Moiety: The piperidine ring, substituted with a thiazole heterocycle, introduces conformational rigidity and potential for binding to receptors or enzymes.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 317.41 g/mol |
CAS Number | 1448132-75-9 |
IUPAC Name | 3-Methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
SMILES | COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Solubility | Not publicly available |
Synthesis and Analytical Characterization
The synthesis of 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide involves multi-step organic reactions, emphasizing precision in reagent selection and reaction conditions. While detailed synthetic protocols remain proprietary, general steps can be inferred:
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Piperidine Functionalization: The piperidine ring is substituted at the 4-position with a thiazole group through nucleophilic substitution or coupling reactions.
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Benzamide Formation: The benzamide moiety is introduced via amide bond formation between 3-methoxybenzoic acid derivatives and the amine group of the functionalized piperidine.
Key analytical techniques employed for characterization include:
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Nuclear Magnetic Resonance (NMR): Confirms the integrity of the thiazole, piperidine, and benzamide groups.
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High-Performance Liquid Chromatography (HPLC): Ensures purity, critical for pharmacological evaluations.
Pharmacological Profile and Mechanism of Action
Preliminary studies suggest that 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide interacts with cellular targets such as G-protein-coupled receptors (GPCRs) or enzymes involved in neurotransmitter regulation. Its mechanism may involve:
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Receptor Modulation: The thiazole and piperidine groups potentially bind to allosteric sites on receptors, altering signaling pathways.
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Enzyme Inhibition: Structural analogs of benzamide have shown affinity for kinases and hydrolases, suggesting similar activity for this compound .
Structure-Activity Relationship (SAR) Insights
SAR studies on analogous compounds reveal critical structural determinants for bioactivity:
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Thiazole Substitution: The 2-position thiazole nitrogen is essential for hydrogen bonding with target proteins. Modifications here reduce potency .
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Piperidine Conformation: Substituents on the piperidine ring influence steric interactions. The 4-position linkage to benzamide optimizes spatial orientation.
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Methoxy Group Role: Electron-donating effects enhance membrane permeability, as seen in other CNS-targeting agents.
Comparative Analysis:
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Compound 2j (from SAR Study ): A phthalazine-substituted benzothiazole with potent antibacterial activity (MIC 0.23–0.94 mg/mL), underscoring the importance of aromatic substituents.
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Compound 1 (from SAR Study ): A sulfamoyl benzamidothiazole with NF-κB enhancement, highlighting the scaffold’s versatility in diverse applications.
Future Directions and Challenges
While 3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide shows promise, several hurdles remain:
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Target Identification: Photoaffinity probes or chemoproteomic approaches are needed to elucidate precise molecular targets .
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Optimization of Pharmacokinetics: Improving solubility and metabolic stability through halogenation or prodrug strategies.
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Preclinical Validation: In vivo toxicity and efficacy studies in disease models are essential to advance toward clinical trials.
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